molecular formula C6H14ClNO2 B599699 (R)-2-(Methoxymethyl)morpholine hydrochloride CAS No. 141196-39-6

(R)-2-(Methoxymethyl)morpholine hydrochloride

Cat. No. B599699
M. Wt: 167.633
InChI Key: NBPHWKGEMABLPV-FYZOBXCZSA-N
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Description

Morpholine is a common chemical with the empirical formula C4H9NO . It’s used in a variety of applications, including as a base in organic synthesis and as a pH adjuster in steam systems . A related compound, ®-3-Methylmorpholine hydrochloride, has been found to have a molecular weight of 137.61 g/mol .


Molecular Structure Analysis

The molecular structure of morpholine is based on a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom . The related compound, ®-3-Methylmorpholine hydrochloride, has the SMILES string CC1COCCN1.Cl .


Chemical Reactions Analysis

Morpholine-based buffers have been shown to promote photoinduced flavoenzyme-catalyzed asymmetric redox transformations .


Physical And Chemical Properties Analysis

Morpholine has a vapor density of 3 (vs air), a vapor pressure of 31 mmHg at 38 °C, an autoignition temperature of 590 °F, a refractive index of 1.454 (lit.), a boiling point of 129 °C (lit.), a melting point of -7 to -5 °C (lit.), and a density of 0.996 g/mL at 25 °C (lit.) .

Scientific Research Applications

    pH Adjustment in Power Plant Steam Systems

    • Morpholine is a common additive for pH adjustment in both fossil fuel and nuclear power plant steam systems .
    • It helps in maintaining the pH of the water used in the steam systems to prevent corrosion .

    Organic Synthesis

    • Morpholine is widely used in organic synthesis as a building block .
    • It is used in the preparation of various pharmaceuticals, including the antibiotic linezolid, the anticancer agent gefitinib, and the analgesic dextromoramide .

    Solvent in Chemical Reactions

    • Morpholine is also used as a solvent in chemical reactions .

    Preparation of Enamines

    • Morpholine is used in the preparation of enamines .
    • Enamines are used as intermediates in organic synthesis, especially in the Stork enamine alkylation .

    Chemical Emulsifier in the Process of Waxing Fruit

    • Morpholine serves as a chemical emulsifier in the process of waxing fruit .

properties

IUPAC Name

(2R)-2-(methoxymethyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPHWKGEMABLPV-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693465
Record name (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Methoxymethyl)morpholine hydrochloride

CAS RN

141196-39-6
Record name Morpholine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141196-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Methoxymethyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-(methoxymethyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
牧野拓也, マキノタクヤ - 2021 - toyaku.repo.nii.ac.jp
C 型肝炎ウイルス (HCV) は, 1 本鎖プラス鎖 RNA ゲノムを有するフラビウイルス科に属するウイルスである. 当該ウイルスに起因する C 型肝炎は, 日本における肝疾患の 70-80% を占め, 今日も…
Number of citations: 4 toyaku.repo.nii.ac.jp

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